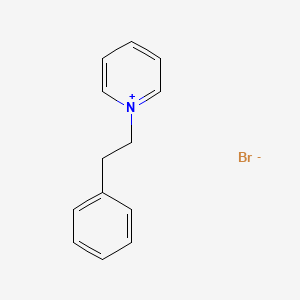

1-(2-Phenylethyl)pyridin-1-ium bromide

Vue d'ensemble

Description

1-(2-Phenylethyl)pyridin-1-ium bromide is a pyridinium salt that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a pyridinium ion substituted with a 2-phenylethyl group, and it is commonly used in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)pyridin-1-ium bromide can be synthesized through the alkylation of pyridine with 2-bromoacetophenone. The reaction typically involves mixing pyridine with 2-bromoacetophenone in an appropriate solvent such as diethyl ether at room temperature. The reaction mixture is stirred for 24 hours, after which the product is filtered and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyridinium N-oxides.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Applications De Recherche Scientifique

1-(2-Phenylethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(2-Phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The pyridinium ion can participate in electron transfer reactions, influencing redox processes within cells. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular functions and leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

1-(2-Phenylethyl)pyridin-1-ium bromide can be compared with other pyridinium salts such as:

1-Phenacylpyridinium bromide: Similar in structure but with different substituents, leading to varied reactivity and applications.

2-Methyl-1-phenethylpyridin-1-ium bromide:

Activité Biologique

1-(2-Phenylethyl)pyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium structure that has garnered attention for its diverse biological activities. This compound, with the molecular formula C₁₃H₁₂BrN, exhibits properties that make it of interest in pharmacological research, particularly in the context of neuropharmacology and antimicrobial studies.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C₁₃H₁₂BrN

- Molecular Weight: 250.14 g/mol

The compound consists of a pyridine ring substituted with a phenethyl group, contributing to its unique biological properties. The presence of the bromide ion enhances its solubility and reactivity in biological systems.

1. Neuropharmacological Effects

Research indicates that derivatives of pyridinium compounds, including this compound, can exhibit significant interactions with neurotransmitter receptors. For instance, related compounds have shown selective agonistic activity for the 5-HT1A receptor, which is crucial for modulating serotoninergic transmission in the brain. This receptor's activation is associated with anxiolytic and antidepressant effects, suggesting potential therapeutic applications for mood disorders .

2. Antimicrobial Properties

Quaternary ammonium compounds are well-known for their antimicrobial properties. Studies have demonstrated that similar pyridinium-based compounds exhibit antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Pyridinium Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Phenylethyl)pyridin-1-ium Br | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Neuropharmacological Research

A study published in PubMed investigated the effects of various pyridinium derivatives on serotonin receptors. The findings indicated that compounds similar to this compound could act as selective agonists at the 5-HT1A receptor, with implications for developing new antidepressants .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of quaternary ammonium salts, researchers found that several pyridinium derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential use of these compounds in developing new disinfectants or antimicrobial agents for clinical applications .

Propriétés

IUPAC Name |

1-(2-phenylethyl)pyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGUKMIWGIQSJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564847 | |

| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-18-1 | |

| Record name | NSC29109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.